molecular formula C11H13FN2O3 B8332530 (4-Amino-2-fluoro-5-hydroxyphenyl)(morpholino)methanone

(4-Amino-2-fluoro-5-hydroxyphenyl)(morpholino)methanone

Cat. No.: B8332530
M. Wt: 240.23 g/mol
InChI Key: JCMGOLYAHYBVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-2-fluoro-5-hydroxyphenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

(4-amino-2-fluoro-5-hydroxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H13FN2O3/c12-8-6-9(13)10(15)5-7(8)11(16)14-1-3-17-4-2-14/h5-6,15H,1-4,13H2

InChI Key

JCMGOLYAHYBVIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2F)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone (260 mg, 1.02 mmol), BBr3 (1.28 g, 5.10 mmol), and CH2Cl2 (15 mL) was stirred at 0° C. for 2 h. The reaction was quenched by water at 0° C. The resulting mixture was extracted with EtOAc. The combined organic layer was washed with brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure. Silica-gel column chromatography afforded the title product as yellow solid (200 mg, 81%).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
81%

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